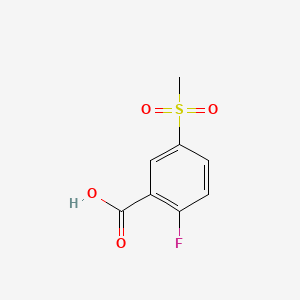

1-(Bromomethyl)-3-methoxy-5-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Bromomethyl)-3-methoxy-5-nitrobenzene is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemical behavior, which can be informative for understanding the properties and reactions of similar nitrobenzene derivatives. For instance, the electrochemical behavior of 1-(2-bromoethyl)-2-nitrobenzene is studied, which shares the bromomethyl and nitro functional groups with the compound of interest .

Synthesis Analysis

The synthesis of related compounds, such as 1-(2-bromoethyl)-2-nitrobenzene, involves electrochemical reductions at carbon cathodes in specific solvents like dimethylformamide (DMF) . This method could potentially be adapted for the synthesis of 1-(Bromomethyl)-3-methoxy-5-nitrobenzene by altering the starting materials and reaction conditions to fit the structural differences.

Molecular Structure Analysis

While the molecular structure of 1-(Bromomethyl)-3-methoxy-5-nitrobenzene is not directly analyzed in the papers, the structure of a related compound, (E)-3,6-dihydroxy-2-methyl-1,4-benzoquinone 4-methoxyimine N-oxide, has been confirmed by X-ray analysis . This suggests that similar analytical techniques could be employed to determine the molecular structure of 1-(Bromomethyl)-3-methoxy-5-nitrobenzene.

Chemical Reactions Analysis

The papers discuss the chemical reactions of compounds that are structurally similar to 1-(Bromomethyl)-3-methoxy-5-nitrobenzene. For example, the electrochemical reduction of 1-(2-bromoethyl)-2-nitrobenzene leads to products like 1-nitro-2-vinylbenzene and 1H-indole, depending on the presence of a proton donor . This indicates that the bromomethyl group adjacent to a nitro group can undergo elimination reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Bromomethyl)-3-methoxy-5-nitrobenzene are not directly reported in the papers. However, the comparison of bis(halomethyl)benzenes as monomers for polymer synthesis suggests that the presence of a bromomethyl group can significantly affect the yield, molecular weight, and polydispersity of the resulting polymers . This implies that the bromomethyl group in 1-(Bromomethyl)-3-methoxy-5-nitrobenzene could also influence its reactivity and physical properties in a similar manner.

科学的研究の応用

Anisotropic Displacement Parameters and Experimental Challenges

Research by Mroz et al. (2020) highlights the calculation of anisotropic displacement parameters for isomorphous compounds, including 1-(Bromomethyl)-3-nitrobenzene, using both theoretical and experimental approaches. The study reveals challenges in experimental procedures for the bromo compound, underscoring the complexity of working with such molecules Mroz, Wang, Englert, & Dronskowski, 2020.

Synthesis and Application in Organic Chemistry

Zilberman (2003) detailed a one-step synthesis process for creating 3-substituted anisoles from 3-substituted nitrobenzenes, highlighting the chemical's utility in producing valuable compounds for further research and industrial applications. This process demonstrates the compound's role in facilitating efficient and high-yield chemical syntheses Zilberman, 2003.

Materials Science and Solar Cell Efficiency

In the field of materials science, Jin et al. (2016) synthesized a derivative of 1-(Bromomethyl)-3-methoxy-5-nitrobenzene to improve photovoltaic performance in polymer solar cells (PSCs). Their work shows that modifications to the compound can lead to enhanced power conversion efficiency, demonstrating its potential in renewable energy technologies Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016.

Analytical Chemistry and Impurity Determination

Raman et al. (2017) developed sensitive methods for determining potentially genotoxic impurities, including 1-(Bromomethyl)-4-nitrobenzene, in pharmaceutical compounds. Their research underscores the importance of accurate impurity profiling for ensuring drug safety and efficacy Raman, Prasad, Reddy, & Ramakrishna, 2017.

Electrochemical Reduction Studies

Research by Du and Peters (2010) explored the electrochemical reductions of nitrobenzene derivatives, providing insights into synthetic pathways for producing valuable organic compounds. Their findings contribute to the understanding of electrochemical processes in organic synthesis Du & Peters, 2010.

Safety and Hazards

特性

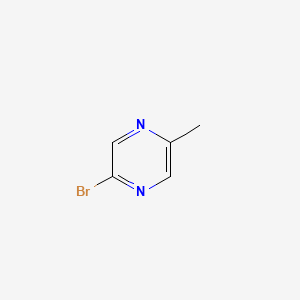

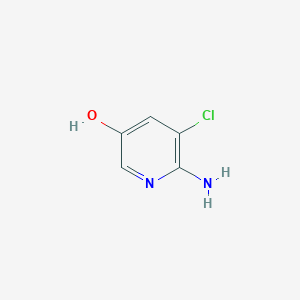

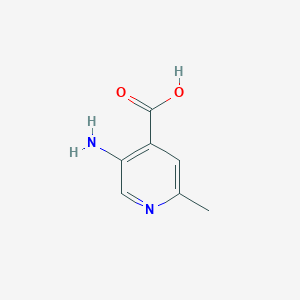

IUPAC Name |

1-(bromomethyl)-3-methoxy-5-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8-3-6(5-9)2-7(4-8)10(11)12/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVLGWFXBNZIMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-3-methoxy-5-nitrobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Azaspiro[2.5]octane](/img/structure/B1289259.png)